Cyanine5 azide

Description

Contextualizing Cyanine (B1664457) Dames in Contemporary Research

Cyanine dyes are a class of synthetic fluorophores known for their bright fluorescence, high extinction coefficients, and tunable spectral properties. wikipedia.orgcreative-diagnostics.com Their absorption and emission wavelengths can be modulated by altering the length of their polymethine chain, making them versatile tools for a wide range of fluorescence-based applications. nih.gov In modern research, cyanine dyes, particularly Cy5, are workhorses in fluorescence microscopy, flow cytometry, and nucleic acid and protein labeling. creative-diagnostics.comnih.gov The popularity of Cy5 stems from its emission in the far-red region of the spectrum, which minimizes background autofluorescence from biological samples and is compatible with the maximum sensitivity of many detectors. wikipedia.org

Significance of Azide (B81097) Functionality in Bioorthogonal Chemistry

The introduction of an azide (-N3) group to the cyanine scaffold is a key innovation that unlocks its potential in bioorthogonal chemistry. This field, coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov The azide group is an exemplary bioorthogonal handle due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems. acs.org

The azide's utility lies in its ability to participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.govtcichemicals.com These reactions allow for the covalent ligation of the azide-modified cyanine dye to a biomolecule or material that has been functionalized with a complementary alkyne group. This precise and reliable conjugation chemistry has revolutionized the way scientists can label and study molecular targets in complex environments. nih.gov

Historical Development and Evolution of Cyanine5 Azide as a Molecular Tool

The journey of this compound as a molecular tool is intertwined with the parallel advancements in dye synthesis and bioorthogonal chemistry. Cyanine dyes themselves were first synthesized over a century ago and were initially used to extend the spectral sensitivity of photographic emulsions. wikipedia.org Their application in biotechnology began in the 1990s with the work of Alan Waggoner and colleagues, who developed methods to functionalize these dyes for labeling biological molecules. biotium.com

The concept of "click chemistry" was introduced by K. Barry Sharpless in 2001, describing reactions with high yields, stereospecificity, and broad applicability. tcichemicals.com The copper-catalyzed azide-alkyne cycloaddition became a prime example of this concept. A significant leap forward for in vivo applications was the development of copper-free click chemistry, or SPAAC, by Carolyn Bertozzi's group, which circumvented the cellular toxicity associated with the copper catalyst. acs.org

The synthesis of this compound represents the convergence of these two powerful technologies. Researchers recognized the potential of combining the excellent photophysical properties of Cyanine5 with the bioorthogonal reactivity of the azide group. Modular synthetic approaches have been developed to create heterobifunctional cyanine dyes, allowing for the late-stage introduction of sensitive functional groups like azides, thus preventing their degradation during the dye synthesis. acs.org This has led to the commercial availability and widespread adoption of this compound as a go-to reagent for fluorescently labeling alkyne-modified biomolecules and materials.

Scope and Academic Relevance of this compound Research

The academic relevance of this compound is vast and continues to expand. In chemical biology, it is instrumental in:

Protein and Nucleic Acid Labeling: Enabling the visualization and tracking of these fundamental biomolecules in living cells. nih.govnih.gov

Super-Resolution Microscopy: The photophysical properties of Cy5 make it suitable for advanced imaging techniques like stochastic optical reconstruction microscopy (STORM), allowing for visualization of cellular structures with unprecedented detail. nih.govmicroscopyu.comresearchgate.net

Glycobiology: Facilitating the study of complex carbohydrates through metabolic labeling and subsequent click reaction with this compound. researchgate.net

In advanced materials science, this compound is utilized for:

Polymer and Nanoparticle Functionalization: Creating fluorescently labeled materials for applications in diagnostics, drug delivery, and sensing. nih.govmdpi.comrsc.org

Surface Modification: Attaching fluorescent probes to surfaces to study interactions and create functional interfaces.

The ongoing research with this compound focuses on developing new probes with enhanced properties, such as improved brightness and photostability, and exploring novel applications in complex biological and material systems.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C35H45ClN6O | lumiprobe.com |

| Molecular Weight | 601.22 g/mol | lumiprobe.com |

| CAS Number | 1267539-32-1 (chloride salt) | lumiprobe.com |

| Appearance | Dark blue powder/solution | lumiprobe.com |

| Solubility | Soluble in organic solvents (DMSO, DMF, Dichloromethane) | lumiprobe.combroadpharm.com |

| Water Solubility | Very poorly soluble (0.63 mM) | lumiprobe.com |

Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 649 nm | tocris.comjenabioscience.com |

| Emission Maximum (λem) | ~662 - 666 nm | tocris.comjenabioscience.com |

| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | tocris.comjenabioscience.com |

| Quantum Yield (Φ) | ~0.2 | lumiprobe.comtocris.com |

| A280 Correction Factor | ~0.04 | tocris.com |

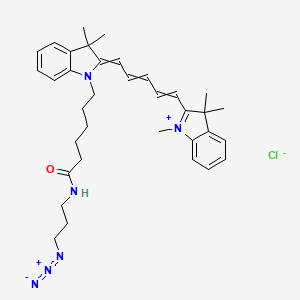

Structure

3D Structure of Parent

Properties

Molecular Formula |

C35H45ClN6O |

|---|---|

Molecular Weight |

601.2 g/mol |

IUPAC Name |

N-(3-azidopropyl)-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |

InChI |

InChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H |

InChI Key |

QENDFXAAWUTRRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of Cyanine5 Azide

Modular Synthetic Strategies for Asymmetric Cyanine5 Dyes

A significant advancement in the synthesis of Cy5 derivatives is the adoption of modular strategies, which allow for the late-stage introduction of sensitive functional groups. nih.govresearchgate.net Traditional methods often involve high temperatures for N-alkylation to form the aza-heterocycle salt, which can lead to the decomposition of delicate functionalities. nih.govacs.org The modular approach circumvents this by attaching these groups in the final steps of the synthesis, thereby preserving their integrity. researchgate.netacs.org

This strategy typically begins with a commercially available indolenine derivative, which is used to synthesize a carboxy-indolium precursor. nih.govacs.org This precursor is then reacted with a polymethine chain precursor and another nucleophilic aza-heterocycle to form the asymmetric cyanine (B1664457) dye core. nih.gov The reactive handles incorporated into the dye can then be modified through various conjugation chemistries, such as amide bond formation or bioorthogonal click chemistry, to introduce moieties like the azide (B81097) group. nih.govacs.org

The synthesis of asymmetric Cyanine5 dyes is often hampered by the instability of the dye structure under harsh reaction conditions. nih.gov Strong acids, strong nucleophilic bases, or standard esterification conditions can lead to the degradation of the cyanine core. nih.govacs.org Consequently, the optimization of reaction conditions is critical. Researchers have focused on harnessing the pH- and functional group-dependent solubility of these dyes to streamline workup procedures and avoid extensive chromatography until the final step. nih.govresearchgate.netnih.gov

For instance, the conversion of a carboxylic acid on the cyanine dye to an amide requires careful selection of activating agents and non-nucleophilic bases to prevent side reactions. acs.org A modular approach demonstrates excellent functional group tolerance, as the sensitive moieties are introduced late in the synthetic sequence under milder conditions. nih.govacs.org This allows for the design of asymmetrically modified dyes with a wide range of functionalities without significant degradation. nih.gov Reaction monitoring, often using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), is crucial to ensure optimal conversion and minimize the formation of byproducts, such as symmetric dyes. nih.govacs.org

Table 1: Optimization of Amide Coupling Conditions for Cyanine5 Derivative This table is interactive. You can sort and filter the data.

| Entry | Activating Agent | Base | Solvent | Stability/Conversion |

|---|---|---|---|---|

| 1 | HATU | DIPEA | DMF | Decomposition |

| 2 | HBTU | DIPEA | DMF | Decomposition |

| 3 | PyBOP | DIPEA | DMF | Decomposition |

| 4 | COMU | DIPEA | DMF | Decomposition |

| 5 | EDC*HCl / HOBt | DIPEA | DCM | Good Stability & Conversion |

| 6 | EDC*HCl / Oxyma | DIPEA | DCM | Good Stability |

| 7 | T3P | DIPEA | DCM | Good Stability & Conversion |

| 8 | HATU | TMP | DMF | Decomposition |

Data sourced from a study on optimizing coupling conditions to mitigate dye instability. nih.govacs.org

Transitioning from laboratory-scale synthesis to larger, gram-scale production presents unique challenges, including purification and yield optimization. nih.gov A key strategy for large-scale synthesis involves optimizing the initial steps to produce precursors of high purity, which simplifies subsequent reactions. nih.govresearchgate.net For the synthesis of a carboxy-indolium precursor, for example, conducting the reaction in acetonitrile (B52724) has been shown to provide the highest yield with minimal side products compared to other solvents or solvent-free conditions. nih.govacs.org

The purification of these highly water-soluble precursors can be achieved by dissolving the crude product in water and washing with organic solvents of increasing polarity, followed by lyophilization. nih.govacs.org This method avoids chromatography for early intermediates, making the process more scalable. By carefully controlling stoichiometry, such as using a slight excess of the malonaldehyde dianilide linker, the formation of difficult-to-remove symmetric dye byproducts can be minimized. nih.govacs.org This entire optimized process has enabled the synthesis of asymmetric Cyanine5 dyes on a low-gram scale with good yield and purity. nih.govacs.org

Derivatization of Cyanine5 Azide for Enhanced Performance

The functional versatility of this compound allows for its derivatization to enhance properties like water solubility, photostability, and targeting specificity. researchgate.netrsc.org These modifications are crucial for adapting the dye to the specific demands of various biological applications, from cellular imaging to in vivo studies. apexbt.com

A common strategy to improve the aqueous solubility of cyanine dyes is the introduction of sulfonate groups. ibiantech.commdpi.com Sulfonation not only enhances hydrophilicity, which is essential for biological applications in aqueous environments but also tends to reduce the aggregation-induced fluorescence quenching that can occur with hydrophobic dyes. apexbt.comnih.gov

The synthesis of sulfo-Cyanine5 derivatives often starts with the preparation of an indoleninium-5-sulfonate intermediate via a Fischer indole (B1671886) synthesis from 4-hydrazinobenzenesulfonic acid. mdpi.com This sulfonated intermediate is then alkylated and condensed with a polymethine bridge and a second indolenine moiety (which can also be sulfonated) to form the final asymmetric or symmetric sulfonated dye. mdpi.com Introducing an azide functionality onto this water-soluble scaffold results in a probe that is well-suited for click chemistry applications in purely aqueous conditions, which is beneficial for labeling sensitive biomolecules like proteins. apexbt.comibiantech.com Studies have shown that dyes with N-sulfo-groups can exhibit greater photostability compared to those with other substituents like N-carboxypentyl groups. lookchem.com

This compound serves as a platform for creating heterobifunctional molecules, which contain two different reactive groups. nih.govresearchgate.net This allows the dye to act as a linker between two distinct molecular entities. researchgate.net A modular synthetic approach is particularly well-suited for this purpose, enabling the incorporation of an azide for click chemistry alongside another functional group for a different conjugation reaction. nih.govacs.org

For example, a Cyanine5 dye can be synthesized to contain both an azide group and a ligand capable of covalently binding to a protein tag, such as a haloalkane for HaloTag or a benzylguanine for SNAP-tag. nih.govacs.org This creates a versatile tool for linking a protein of interest to another molecule via the azide handle. acs.org The azide group can be introduced by coupling the cyanine carboxylic acid precursor with an amine-containing azide moiety, such as azido-homoalanine. nih.gov This strategy has been used to develop probes for studying protein-protein interactions and for targeted delivery applications. rsc.org

Characterization Techniques in this compound Synthesis Research

The synthesis and purification of this compound and its derivatives require rigorous characterization to confirm the chemical structure and assess purity and photophysical properties. A suite of analytical techniques is routinely employed for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is indispensable for monitoring reaction progress, assessing the purity of intermediates and final products, and identifying byproducts. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to definitively elucidate the molecular structure of the synthesized compounds. mdpi.comlookchem.com

Once the dye is synthesized and purified, its photophysical properties are characterized using UV-Visible and fluorescence spectroscopy. nih.govmdpi.com Key parameters that are determined include the maximum absorption (λ_abs) and emission (λ_em) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ_F). mdpi.com These characteristics are essential for determining the suitability of the dye for specific fluorescence-based applications and instrumentation. ibiantech.com

Table 2: Photophysical Properties of Heterobifunctional Cyanine5 Dyes This table is interactive. You can sort and filter the data.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|---|

| Dye 1 | DMF | 649 | 668 | 210,000 |

| Dye 1 | PBS | 646 | 664 | 180,000 |

| Dye 2 (Azide) | DMF | 649 | 668 | 200,000 |

| Dye 2 (Azide) | PBS | 646 | 664 | 170,000 |

| Dye 3 | DMF | 649 | 668 | 190,000 |

| Dye 3 | PBS | 646 | 664 | 160,000 |

Data represents typical photophysical characteristics for asymmetric Cy5 dyes in different solvents. nih.gov

Spectroscopic Analysis in Synthetic Pathway Elucidation (e.g., UV-Vis, NMR, Mass Spectrometry)

The elucidation of the synthetic pathway and confirmation of the final structure of this compound rely heavily on a combination of spectroscopic techniques. These methods provide critical information at various stages, from verifying the structure of intermediates to confirming the identity and purity of the final product. The primary techniques employed include Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). lehigh.eduucsb.eduresearchgate.net

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental for characterizing the photophysical properties of this compound, which are central to its function as a fluorescent probe. The analysis focuses on the distinct absorption and emission spectra conferred by the polymethine chain of the cyanine core.

Absorption and Emission: this compound exhibits a strong absorption peak in the red region of the visible spectrum, typically around 646 nm. lumiprobe.commedchemexpress.com Upon excitation, it emits fluorescence in the far-red region, with an emission maximum generally observed around 662 nm. lumiprobe.commedchemexpress.com These spectral characteristics are largely determined by the extended π-conjugated system of the dye.

Molar Extinction Coefficient: The molar extinction coefficient (ε) is a measure of how strongly the molecule absorbs light at a specific wavelength. For Cyanine5, this value is notably high, often reported to be approximately 251,000 L·mol⁻¹·cm⁻¹, indicating its potent light-absorbing capability. scientificlabs.co.uk

Solvent Effects: The exact positions of the absorption and emission maxima can be influenced by the solvent environment due to solvatochromic effects. nih.gov Therefore, photophysical characterization is often performed in various solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) (EtOH) to provide a comprehensive profile. nih.govacs.org

| Parameter | Typical Value | Solvent/Conditions |

|---|---|---|

| Absorption Maximum (λabs) | ~640–653 nm | DMF, DMSO, EtOH, PBS nih.govacs.org |

| Emission Maximum (λem) | ~662–675 nm | Excitation at ~620-640 nm nih.govacs.org |

| Molar Extinction Coefficient (ε) | ~251,000 L·mol⁻¹·cm⁻¹ | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound and its synthetic precursors. Both one-dimensional (¹H NMR) and two-dimensional techniques provide detailed information about the molecular framework at an atomic level. nih.govnih.gov

¹H NMR: Proton NMR spectra are used to verify the presence and connectivity of hydrogen atoms in the molecule. Key diagnostic signals for the Cyanine5 core include the protons of the polymethine chain, which appear as characteristic multiplets in the olefinic region of the spectrum. rsc.org Aromatic protons from the indolenine rings and aliphatic protons from the alkyl chains and the linker attached to the azide group also provide crucial structural confirmation. rsc.org

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is highly valuable for confirming the presence of all carbon atoms, including quaternary carbons within the indolenine rings and carbons in the polymethine chain. nih.govrsc.org

Structural Verification: During synthesis, NMR is used to confirm the successful modification of intermediates, for example, by observing the appearance or disappearance of specific signals corresponding to protecting groups or reactive moieties. For the final product, NMR confirms the integrity of the entire structure, including the cyanine core and the azide-functionalized linker.

| Structural Unit | Proton (¹H) Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Polymethine Chain Protons (Ha, He) | ~6.26-6.30 (d) | Doublets corresponding to protons at the ends of the chain. rsc.org |

| Polymethine Chain Protons (Hb, Hd) | ~8.32 (app t) | Apparent triplet for protons adjacent to the central proton. rsc.org |

| Polymethine Chain Proton (Hc) | ~6.56 (app t) | Apparent triplet for the central proton of the chain. rsc.org |

| Aromatic Protons (HAr) | ~7.21-7.61 (m) | Multiplets from the protons on the indolenine rings. rsc.org |

| N-Alkyl Protons (Hf) | ~4.09 (t) | Triplet for the CH₂ group directly attached to the nitrogen atom. rsc.org |

| Gem-dimethyl Protons | ~1.68 (s) | Singlet for the four equivalent methyl groups on the indolenine rings. rsc.org |

Note: Representative ¹H NMR data based on a typical Cyanine5 core structure. rsc.org Actual chemical shifts can vary depending on the specific linker, counter-ion, and solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and its intermediates, providing definitive confirmation of their elemental composition.

Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is employed to obtain a highly accurate mass measurement of the parent ion. rsc.org This experimental mass is compared to the calculated mass for the expected molecular formula, with a match within a few parts per million (ppm) providing strong evidence for the correct product.

Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the parent ion and analyze the resulting daughter ions. This fragmentation pattern provides additional structural information, helping to confirm the connectivity of different parts of the molecule, such as the cyanine core and the azide linker.

Chromatographic Purification and Purity Assessment (e.g., HPLC)

The synthesis of this compound results in a crude mixture containing the desired product, unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are essential for isolating the pure compound and assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used method for both the purification and purity analysis of this compound. lumiprobe.comnih.gov

Purification: Preparative reverse-phase HPLC (RP-HPLC) is effective for separating the highly conjugated, and often charged, this compound from less polar or more polar impurities. A gradient elution system, typically using acetonitrile and water (often with an additive like trifluoroacetic acid or triethylamine (B128534) to improve peak shape), is commonly employed. nih.govglenresearch.com However, challenges can arise, including irreversible adsorption of the dye onto the stationary phase and difficulties in separating the product from structurally similar byproducts. nih.govnih.gov

Purity Assessment: Analytical HPLC is the standard for determining the purity of the final product. The sample is injected onto an analytical column, and the chromatogram is recorded, usually with a UV-Vis detector set to the absorption maximum of the dye (~640-650 nm). Purity is calculated based on the relative area of the product peak compared to the total area of all peaks in the chromatogram. Commercial this compound typically has a purity of ≥95% as determined by HPLC. lumiprobe.comscientificlabs.co.uk

| Parameter | Typical Conditions for Analysis |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Silica (B1680970) Gel |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Additives | Trifluoroacetic acid (TFA) or Triethylamine (TEA) |

| Detection | UV-Vis at ~646 nm |

| Assessed Purity | ≥95% lumiprobe.comscientificlabs.co.uk |

Column Chromatography

For larger-scale syntheses or when HPLC is not ideal, low-pressure column chromatography offers a cost-effective and practical alternative. nih.gov

Stationary Phases: While standard silica gel can be used, its weakly acidic nature may lead to preferential adsorption of the basic cyanine dye. nih.gov Activated basic or neutral aluminum oxide is sometimes employed as a less polar alternative that can improve recovery for highly polar compounds. nih.govacs.org

Elution: A solvent gradient, such as dichloromethane (B109758) and methanol, is used to elute the compounds from the column, with the addition of a small amount of a base like triethylamine often necessary to release the final product and achieve high purity. nih.gov This method can be a crucial step in a multi-step purification strategy, often preceding a final HPLC polishing step. researchgate.net

Bioorthogonal Bioconjugation Strategies Utilizing Cyanine5 Azide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used bioorthogonal reaction due to its fast kinetics and high efficiency. nih.govresearchgate.net This reaction involves the formation of a stable triazole linkage between an azide (B81097), such as that on Cyanine5 azide, and a terminal alkyne. medchemexpress.comlumiprobe.com

Reaction Kinetics and Efficiency in Biological Systems

The CuAAC reaction is known for its favorable kinetics and efficiency, which allows for the use of low reagent concentrations and reduces reaction times in biological systems. nih.gov Compared to other bioorthogonal reactions, CuAAC offers a significant advantage in terms of speed. nih.gov The reaction's efficiency is highlighted by its ability to achieve high yields, often exceeding 95%, in a short amount of time. mdpi.com However, the presence of copper ions can be a concern due to potential toxicity in living systems. nih.govresearchgate.net

To address this, researchers have focused on optimizing the reaction conditions. For instance, the use of chelating azides has been shown to accelerate the CuAAC reaction, with observed rate constants reaching as high as 1300 M⁻¹·s⁻¹. nih.gov These chelating azides are designed to form strong, active copper complexes, essentially acting as both a reactant and a catalyst. nih.gov

Kinetic studies have also explored the influence of different components on the reaction rate. The order of the reaction with respect to the azide can be influenced by the presence of chloride ions, suggesting that the interaction between the copper(I) ion and the azide is a significant step in the catalytic cycle. mdpi.com

Ligand Design and Catalyst Optimization for Biocompatibility

A major focus in the application of CuAAC in biological systems has been the development of biocompatible copper(I) catalysts to mitigate cytotoxicity. mdpi.comnih.gov This has led to the design of various copper-chelating ligands that stabilize the Cu(I) oxidation state, enhance reaction rates, and reduce copper-induced toxicity. nih.govresearchgate.netacs.org

Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA have been developed to improve the biocompatibility of CuAAC. acs.orgfrontiersin.org These ligands not only increase the water solubility of the catalyst complex but also protect biomolecules from oxidative damage and prevent the formation of reactive oxygen species. mdpi.comnih.gov For example, THPTA has been shown to accelerate the CuAAC reaction more effectively than earlier ligands like TBTA and can protect histidine residues from oxidation. mdpi.com

The ratio of the copper catalyst to the stabilizing ligand is a critical parameter that needs to be optimized to balance the stability and reactivity of the catalyst. acs.org Furthermore, the development of "copper-chelating azides," such as picolyl azide, represents another strategy to enhance the biocompatibility of CuAAC. frontiersin.orginterchim.com These azides can increase the local concentration of the copper catalyst at the reaction site, allowing for efficient reactions at lower, less toxic copper concentrations. frontiersin.org The combination of these advanced ligands and chelating azides has significantly expanded the scope of CuAAC for applications in living cells and organisms. mdpi.comfrontiersin.org

| Ligand | Key Features | Reference |

| TBTA | First generation ligand, limited water solubility. | acs.org |

| THPTA | Water-soluble, improves biocompatibility, protects biomolecules from oxidation. | mdpi.comacs.org |

| BTTES | Promotes rapid cycloaddition in living systems without apparent toxicity. | nih.gov |

| Picolyl Azide | Copper-chelating azide, increases local catalyst concentration. | frontiersin.orginterchim.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that has emerged as a powerful tool for bioconjugation, particularly for in vivo applications where the toxicity of copper is a concern. acs.orginterchim.frsigmaaldrich.com This reaction utilizes the high ring strain of cycloalkynes to react rapidly with azides, such as this compound, without the need for a metal catalyst. lumiprobe.comantibodies.comlumiprobe.com

Reactivity of Strained Cycloalkynes (e.g., DBCO, BCN) with this compound

Several strained cycloalkynes have been developed for SPAAC, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN) being among the most commonly used. medchemexpress.commedchemexpress.comacs.org These cycloalkynes react readily with this compound to form a stable triazole linkage. medchemexpress.commedchemexpress.com

DBCO is known for its excellent reaction kinetics and stability. lumiprobe.comantibodies.comlumiprobe.com The reaction between DBCO and an azide is very fast and biocompatible. lumiprobe.comantibodies.com For instance, the reaction of DBCO with benzyl (B1604629) azide proceeds with a rate constant of 0.24 M⁻¹·s⁻¹. nih.gov

BCN also exhibits good reactivity with azides, although its kinetics can vary depending on the nature of the azide. nih.gov While DBCO reacts faster with aliphatic azides like benzyl azide, BCN shows a significantly higher reaction rate with aromatic azides like phenyl azide. nih.gov This difference in reactivity is attributed to different reaction mechanisms, with the BCN-phenyl azide reaction proceeding via an inverse-electron demand mechanism. nih.gov

It is important to note that while highly reactive, some cycloalkynes like DBCO and BCN can exhibit non-specific reactivity with thiols and sulfenic acids present in biological systems, which can lead to off-target labeling. rsc.org

| Cycloalkyne | Reactivity with Benzyl Azide (Rate Constant) | Reactivity with Phenyl Azide (Rate Constant) | Reference |

| DBCO | 0.24 M⁻¹·s⁻¹ | 0.033 M⁻¹·s⁻¹ | nih.gov |

| BCN | 0.07 M⁻¹·s⁻¹ | 0.2 M⁻¹·s⁻¹ | nih.gov |

Copper-Free Click Chemistry for In Vivo Applications

The absence of a cytotoxic copper catalyst makes SPAAC an ideal choice for in vivo imaging and labeling studies. acs.orginterchim.frsigmaaldrich.commedchemexpress.com This has been demonstrated in various applications, including the labeling of biomolecules in living cells and animals. sigmaaldrich.comnih.gov

For example, researchers have successfully used SPAAC to image azide-labeled glycans on the surface of cells implanted in mice. nih.gov In these experiments, a DBCO-functionalized Cyanine5 dye was injected intravenously and was shown to successfully conjugate to the azide-modified cells. nih.gov

Another study demonstrated the use of SPAAC for in vivo targeting and imaging of microspheres and bacteria. nih.govresearchgate.net Azide-functionalized microspheres and bacteria were targeted in vivo with a DBCO-containing imaging agent, leading to a significant accumulation of the agent at the target sites. nih.govresearchgate.net These studies highlight the potential of copper-free click chemistry with this compound for a range of in vivo applications, from tracking cells to targeted drug delivery. medchemexpress.comnih.govresearchgate.net

Advanced Bioconjugation Targets and Methodologies

The versatility of this compound extends to a variety of advanced bioconjugation targets and methodologies. It can be used to label a wide range of biomolecules, including proteins, nucleic acids, glycans, and lipids. aatbio.commdpi.com

One notable application is in the labeling of peptide-morpholino oligonucleotide (PMO) conjugates. A general methodology has been developed where peptides are functionalized with an alkyne, conjugated to a PMO, and then labeled with this compound via click chemistry. rsc.org This approach allows for the fluorescent labeling of these conjugates without negatively impacting their biological activity. rsc.org

This compound has also been employed in affinity-based protein profiling to identify and visualize specific protein targets. In one study, an alkyne-containing affinity-based probe was used to target the human adenosine (B11128) A3 receptor. nih.gov Subsequent click reaction with sulfo-Cyanine5-azide allowed for the fluorescent labeling and detection of the receptor in various assays, including SDS-PAGE, confocal microscopy, and flow cytometry. nih.gov

Furthermore, photo-affinity labeling combined with click chemistry using this compound has been used to identify the protein targets of trypanocidal compounds. plos.org A bi-functional probe containing both a diazirine for photo-crosslinking and an alkyne for click chemistry was used to covalently label its protein targets in Trypanosoma brucei. The subsequent attachment of a Cy5.5-azide reporter tag enabled the visualization and identification of the target protein as the FₒF₁-ATP synthase. plos.org

Site-Specific Labeling of Proteins and Peptides

The precise attachment of fluorescent probes like Cyanine5 (Cy5) azide to specific sites on proteins and peptides is crucial for studying their structure, function, and dynamics. Bioorthogonal chemistry provides powerful strategies to achieve this level of precision, moving beyond less specific traditional methods.

One of the most elegant approaches for site-specific labeling is the genetic incorporation of unnatural amino acids (UAAs) containing a bioorthogonal handle. jove.comnih.gov This technique involves expanding the genetic code of an organism, such as E. coli or mammalian cells, to enable the insertion of a UAA with an azide or alkyne group into a predetermined position within a protein's amino acid sequence. nih.govspringernature.com For instance, p-azido-L-phenylalanine (AzPhe) can be incorporated into a protein at a specific site by using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govacs.org Once the azide-containing UAA is part of the protein, Cy5 alkyne can be "clicked" onto it using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.org This method allows for the creation of a fluorescently labeled protein with the probe attached at a single, defined location. acs.org

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free method for labeling, which is particularly advantageous for live-cell applications where copper toxicity is a concern. jove.comspringernature.com In this strategy, a UAA containing a strained alkyne (like a cyclooctyne) is incorporated into the protein. springernature.com The protein can then be labeled with Cy5 azide. springernature.com This reaction proceeds efficiently at physiological temperature and pH without the need for any additional, potentially harmful reagents. jove.com

Enzymatic labeling is another powerful technique for site-specific protein modification. acs.orgnih.gov Enzymes can be used to recognize specific peptide sequences or protein modifications and attach a tag. For example, the enzyme N-myristoyltransferase can be used to attach an azide-bearing fatty acid to the N-terminus of a target protein. acs.org This azide-modified protein can then be conjugated with a strained alkyne-functionalized Cy5 dye for super-resolution imaging. acs.org This chemoenzymatic approach combines the high specificity of enzymes with the reliability of click chemistry.

These site-specific labeling strategies have been instrumental in a variety of research applications, including single-molecule fluorescence resonance energy transfer (smFRET) studies to probe protein folding and conformational changes. acs.org

| Labeling Strategy | Description | Key Reagents | Reaction Type | Key Advantages |

| Genetic UAA Incorporation (CuAAC) | An unnatural amino acid with an azide group (e.g., AzPhe) is incorporated into the protein sequence. acs.org | p-azido-L-phenylalanine (AzPhe), Cy5-alkyne, Copper(I) catalyst acs.org | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) acs.org | High site-specificity, versatile for various proteins. jove.comnih.gov |

| Genetic UAA Incorporation (SPAAC) | An unnatural amino acid with a strained alkyne is incorporated, followed by reaction with Cy5 azide. springernature.com | Cyclooctyne-containing UAA, Cy5 azide nih.govspringernature.com | Strain-promoted azide-alkyne cycloaddition (SPAAC) springernature.com | Copper-free, suitable for live-cell imaging. jove.comspringernature.com |

| Enzymatic Labeling | An enzyme attaches a small molecule with an azide or alkyne handle to the protein. acs.orgnih.gov | Azide-modified substrate, alkyne-functionalized Cy5, specific enzyme (e.g., N-myristoyltransferase) acs.org | Chemoenzymatic ligation followed by click chemistry acs.org | High enzyme specificity, can target specific protein termini or modifications. acs.orgnih.gov |

Functionalization of Nucleic Acids and Oligonucleotides

The ability to attach fluorescent dyes like Cyanine5 (Cy5) to specific locations on DNA and RNA is essential for a wide range of applications, from genetic analysis to understanding the intricate functions of nucleic acids within cells. Cy5 azide, through click chemistry, provides a robust method for the precise labeling of these biomolecules.

A common strategy for labeling nucleic acids involves the incorporation of a modified nucleoside triphosphate bearing an alkyne group during synthesis. This can be achieved through standard automated solid-phase synthesis for oligonucleotides or through enzymatic methods like PCR, nick translation, or in vitro transcription for larger DNA and RNA molecules. Once the alkyne-modified nucleic acid is produced, it can be readily conjugated with Cy5 azide using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. glpbio.com This approach allows for the creation of fluorescently labeled probes for use in techniques such as fluorescence in situ hybridization (FISH) and microarray analysis.

For cellular applications, metabolic labeling offers a powerful way to introduce bioorthogonal handles into the nucleic acids of living cells. Cells can be fed with modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or 5-ethynyluridine (B57126) (EU) for RNA, which are incorporated into newly synthesized nucleic acids by the cell's own machinery. These alkyne-tagged nucleic acids can then be visualized by reacting them with Cy5 azide. This technique is widely used to study DNA replication and RNA synthesis in cells.

In addition to enzymatic and metabolic incorporation, direct chemical modification of oligonucleotides is also possible. For example, an alkyne group can be introduced at the 5' or 3' end of a synthetic oligonucleotide, or even at an internal position, during its chemical synthesis. This provides precise control over the location of the fluorescent label.

| Labeling Method | Description | Key Reagents | Application Examples |

| Enzymatic Incorporation | Alkyne-modified nucleoside triphosphates are incorporated into DNA or RNA by polymerases. | Alkyne-dUTP, Alkyne-UTP, DNA/RNA polymerase, Cy5 azide | PCR product labeling, FISH probes, in vitro transcription |

| Metabolic Labeling | Cells are incubated with alkyne-modified nucleosides, which are incorporated into newly synthesized nucleic acids. | 5-ethynyl-2'-deoxyuridine (EdU), 5-ethynyluridine (EU), Cy5 azide | DNA replication studies, RNA synthesis analysis |

| Solid-Phase Synthesis | An alkyne-modified phosphoramidite (B1245037) is used to introduce an alkyne at a specific position in a synthetic oligonucleotide. | Alkyne-phosphoramidite, Cy5 azide | Custom DNA/RNA probes, FRET studies |

Surface Modification of Liposomes and Nanomaterials with this compound

The functionalization of liposomes and nanomaterials with fluorescent dyes like Cyanine5 (Cy5) azide is a rapidly growing field with significant implications for drug delivery, medical imaging, and diagnostics. By attaching Cy5 azide to their surfaces, these nanoscale structures can be tracked and visualized within biological systems, providing valuable insights into their biodistribution and cellular uptake.

Liposomes, which are spherical vesicles composed of a lipid bilayer, can be functionalized with Cy5 azide by incorporating lipids that have been modified to contain an alkyne group. These alkyne-lipids are mixed with the other lipid components during the liposome (B1194612) preparation process. The resulting liposomes will have alkyne groups presented on their surface, which can then be reacted with Cy5 azide via a click chemistry reaction. This method allows for the straightforward and efficient labeling of pre-formed liposomes.

Similarly, a wide variety of nanomaterials, including gold nanoparticles, quantum dots, and carbon nanotubes, can be surface-modified with Cy5 azide. The surface of these materials can be engineered to present alkyne groups, either through direct chemical synthesis or by coating them with a polymer that has been functionalized with alkynes. The alkyne-coated nanomaterials can then be fluorescently labeled using Cy5 azide.

The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions depends on the nature of the nanomaterial and the intended application. For materials that are sensitive to copper, or for applications involving live cells, the copper-free SPAAC reaction is the preferred method.

The ability to fluorescently label liposomes and nanomaterials with Cy5 azide has enabled researchers to:

Track the circulation time and biodistribution of these nanoparticles in animal models.

Visualize the uptake of nanoparticles by specific cells and tissues.

Develop "theranostic" nanoparticles that combine therapeutic and diagnostic capabilities.

| Material | Functionalization Strategy | Click Reaction | Potential Applications |

| Liposomes | Incorporation of alkyne-modified lipids into the lipid bilayer. | CuAAC or SPAAC | Drug delivery tracking, in vivo imaging |

| Gold Nanoparticles | Coating with alkyne-terminated polymers or direct surface modification. | CuAAC or SPAAC | Biosensing, targeted cell imaging |

| Quantum Dots | Capping with alkyne-functionalized ligands. | CuAAC or SPAAC | Multiplexed imaging, FRET-based sensors |

| Carbon Nanotubes | Covalent attachment of alkyne-containing molecules to the nanotube surface. | CuAAC or SPAAC | Bioimaging, drug delivery vehicles |

Cellular and Subcellular Target Labeling Strategies

The ability to visualize specific molecules and structures within the complex environment of a living cell is fundamental to understanding biological processes. Cyanine5 (Cy5) azide, in conjunction with bioorthogonal chemistry, offers a powerful toolkit for labeling a wide array of cellular and subcellular targets with high specificity.

A prominent strategy for labeling cellular targets is metabolic labeling. abpbio.com Cells are cultured in the presence of a precursor molecule, often a sugar or amino acid, that has been chemically modified to include an azide or alkyne group. The cell's metabolic machinery incorporates this modified precursor into a class of biomolecules. For example, azide-modified sugars can be used to label cell surface glycans, which are complex carbohydrate structures involved in cell signaling and recognition. abpbio.com Once the azide is incorporated, the cells can be treated with an alkyne-functionalized Cy5 dye, leading to fluorescent labeling of the target glycans. This approach has been used to study glycan trafficking and changes in glycosylation associated with disease.

Genetic code expansion, as described for protein labeling, is also a key strategy for targeting specific proteins within a cell. nih.govspringernature.com By introducing an unnatural amino acid with an azide or alkyne handle into a protein of interest, that protein can be selectively labeled with Cy5 azide or Cy5 alkyne, respectively. springernature.comacs.org This allows for the visualization of the protein's localization, dynamics, and interactions within the living cell.

For subcellular targeting, the labeling strategy can be designed to direct the fluorescent probe to a specific organelle. This can be achieved by conjugating Cy5 azide to a molecule that has a natural affinity for a particular subcellular compartment. For instance, a molecule that targets mitochondria can be functionalized with an alkyne, and then reacted with Cy5 azide to create a mitochondria-specific fluorescent probe.

These cellular and subcellular labeling strategies, powered by the versatility of Cy5 azide and click chemistry, have enabled a deeper understanding of:

The organization and dynamics of the cell surface.

The life cycle of specific proteins, from synthesis to degradation.

The structure and function of organelles in real-time.

| Target | Labeling Strategy | Key Reagents | Biological Question Addressed |

| Cell Surface Glycans | Metabolic labeling with azide-modified sugars. abpbio.com | Azido sugars (e.g., Ac4ManNAz), alkyne-Cy5 | Glycan expression and trafficking, cell-cell interactions. abpbio.com |

| Specific Proteins | Genetic incorporation of an unnatural amino acid. nih.govspringernature.com | Azide/alkyne-UAA, Cy5 alkyne/azide | Protein localization, dynamics, and protein-protein interactions. springernature.comacs.org |

| Newly Synthesized Proteins | Metabolic labeling with an azide-containing amino acid analog. nih.gov | Azidohomoalanine (AHA), alkyne-Cy5 | Global protein synthesis rates, identification of newly synthesized proteins. nih.gov |

| Mitochondria | Conjugation of Cy5 to a mitochondria-targeting molecule. | Mitochondria-targeting moiety-alkyne, Cy5 azide | Mitochondrial morphology and function. |

Applications of Cyanine5 Azide in Advanced Bioimaging and Microscopy

Super-Resolution Microscopy (SRM) Techniques

Super-resolution microscopy (SRM) encompasses a suite of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. researchgate.netwikipedia.org Cyanine5 and its derivatives are among the most important fluorophores for several SRM modalities due to their unique photophysical properties. researchgate.net

Stochastic Optical Reconstruction Microscopy (STORM) and its variant, direct STORM (dSTORM), are powerful single-molecule localization microscopy (SMLM) techniques that achieve sub-diffraction resolution by temporally separating the fluorescence of individual molecules. nih.gov In these methods, most fluorophores are switched to a non-fluorescent "dark" state, while a sparse, random subset is activated to a fluorescent "on" state at any given time. By localizing the center of each single-molecule emission over thousands of frames, a composite super-resolution image is reconstructed.

Cyanine5 (Cy5) and its close structural analog, Alexa Fluor 647, are considered the "gold standard" fluorophores for dSTORM imaging. nih.gov This is attributed to their excellent photoswitching characteristics in the presence of specific imaging buffers containing a thiol compound, such as mercaptoethylamine (MEA). nih.govbiorxiv.org The thiol facilitates the reversible switching of the Cy5 molecule between a fluorescent state and a long-lived dark state. nih.gov Key performance metrics that make Cy5 ideal for dSTORM include a high photon output per switching event, a low duty cycle (the fraction of time spent in the 'on' state), and a large number of possible switching cycles before permanent photobleaching. nih.gov

The azide (B81097) functionality of Cyanine5 azide allows for its direct incorporation into biological systems for dSTORM imaging. Through click chemistry, Cy5 azide can be attached to alkyne-modified proteins, nucleic acids, or other biomolecules, enabling the visualization of specific cellular components with nanoscale resolution. medchemexpress.comnih.govspringernature.com

| Property | Value/Description for Cyanine5 in dSTORM | Reference |

| Excitation Max (nm) | ~646-649 | medchemexpress.com |

| Emission Max (nm) | ~662-670 | medchemexpress.com |

| Photoswitching Mechanism | Reversible adduct formation with thiols (e.g., MEA) | nih.gov |

| Key Advantages | High photon yield, low duty cycle, numerous switching cycles | nih.gov |

| Labeling Strategy | Click chemistry via azide group | medchemexpress.com |

Stimulated Emission Depletion (STED) microscopy is another major super-resolution technique that achieves nanoscale resolution by spatially restricting the area of fluorescence emission. wikipedia.orgnih.gov It uses a second, donut-shaped laser beam (the STED or depletion beam) to de-excite fluorophores at the periphery of the excitation spot through stimulated emission, effectively narrowing the point-spread function. nih.govnih.gov

While Cy5 is a workhorse for STORM, its application in STED has nuances. The Cy5 scaffold is compatible with the commonly used 775 nm STED depletion laser. biorxiv.orgnih.gov However, it can be more prone to photobleaching under the high laser intensities required for STED compared to other dyes specifically optimized for this technique. biorxiv.orgnih.gov

Despite this, this compound offers significant complementarity in multicolor STED imaging. nih.govbiorxiv.org Its spectral properties allow it to be paired with other fluorophores for simultaneous visualization of different cellular structures. nih.govbiorxiv.org For instance, researchers have developed more photostable orange-emitting cyanine (B1664457) dyes (like Cy3.5 derivatives) that can be used for long-term STED imaging of one structure, while a Cy5-labeled probe can be used to image a second, spectrally distinct structure in a dual-color STED experiment. biorxiv.orgnih.gov This approach leverages the broad palette of available cyanine dyes, where Cy5 azide serves as a crucial far-red component, enabling multiplexed super-resolution imaging. biorxiv.org

| Technique | Role of Cyanine5 | Advantages | Limitations | Reference |

| Multicolor STED | Far-red channel fluorophore | Spectrally compatible with common 775 nm depletion lasers; enables multiplexing with other dyes. | Prone to photobleaching compared to some STED-optimized dyes. | biorxiv.orgnih.gov |

| Single-Color STED | Primary fluorophore | Compatible with 775 nm depletion laser. | Lower photostability can limit long-term or 3D imaging. | biorxiv.orgnih.gov |

A novel strategy to enhance SMLM performance involves the in situ photoconversion of one fluorescent dye into another with different spectral properties. Research has demonstrated that heptamethine cyanines (such as Cy7) can be irreversibly converted into pentamethine cyanines (like Cy5) through a light-induced reaction. acs.org This process, termed phototruncation, involves the removal of a two-carbon unit from the dye's polymethine chain and is mediated by singlet oxygen. acs.org

This photoconversion phenomenon has been harnessed as a new approach for SMLM. acs.org In this scheme, a target structure is labeled with a Cy7-azide derivative. Initially, the sample is non-fluorescent in the Cy5 channel. Upon irradiation with a 640 nm laser, a sparse population of Cy7 molecules is converted to Cy5. acs.org These newly formed Cy5 molecules are then excited, their positions are localized, and they are subsequently photobleached. acs.org This cycle is repeated to build up a super-resolution image. This method offers an alternative to the photoswitching used in dSTORM and provides a way to control the density of active fluorophores for high-quality SMLM imaging. acs.org A similar photoconversion from Cy5 to the green-emitting Cy3 has also been characterized and applied for high-density single-particle tracking. acs.org

Live Cell and Tissue Imaging Applications

The ability to visualize biological processes as they happen in living systems is crucial for understanding cell biology. This compound, through bioorthogonal click chemistry, provides a powerful tool for labeling and tracking biomolecules in real-time without the need for genetic encoding, which can sometimes perturb cellular function. nih.govspringernature.com

The cell-permeable nature of some this compound variants allows for the labeling of intracellular targets in living cells. medchemexpress.com By introducing alkyne-bearing metabolic precursors into cells—for example, an alkyne-modified amino acid—newly synthesized proteins can be tagged with alkyne groups. Subsequent addition of a cell-permeable Cy5 azide derivative allows for the fluorescent labeling of these proteins via an intracellular click reaction, enabling the visualization of protein synthesis and trafficking in real time. nih.govresearchgate.net

One specific application is in monitoring mitochondrial dynamics. A Cy5 derivative, Cy5-PEG2, has been developed for selectively accumulating in mitochondria. nih.gov This probe allows for the real-time, long-term confocal imaging of mitochondrial fusion and fission events in living cells with remarkable photostability. nih.gov Furthermore, this specific probe was shown to cross the blood-brain barrier, enabling noninvasive in vivo imaging of mitochondria within the brain. nih.gov Similarly, azide groups can be introduced onto cell surfaces through metabolic glycoengineering; these cells can then be tracked in vivo by reacting them with a Cy5-conjugated probe. nih.govpnas.org

For imaging in deep tissues and whole organisms, fluorescence in the near-infrared (NIR) window (approximately 700-900 nm) is highly advantageous. nih.govnih.gov Light in this spectral range experiences significantly lower absorption and scattering by biological tissues (e.g., hemoglobin and water), allowing for deeper penetration and a higher signal-to-background ratio. nih.govnih.gov

Cyanine5.5 (Cy5.5), an analog of Cy5 with a longer polymethine chain, has excitation and emission profiles that fall squarely within this NIR window. medchemexpress.comaatbio.com Cyanine5.5 azide is therefore an excellent tool for in vivo NIR imaging. medchemexpress.com It can be conjugated to targeting moieties such as antibodies, peptides, or nanoparticles to visualize specific cells or tissues within a living animal. koreascience.krresearchgate.net For example, Cy5.5-labeled hyaluronic acid nanoparticles have been used to study biodistribution and tumor targeting over extended periods (up to 28 days) in mice. koreascience.kr The fluorescence signal allows for non-invasive monitoring of the nanoparticle accumulation in tumors and clearance from other organs. koreascience.krresearchgate.net

Research has shown that the biodistribution of these conjugates is highly dependent on the properties of both the dye and the targeting vehicle. While Cy5.5 provides the necessary NIR signal for deep-tissue imaging, factors like hydrophobicity and surface charge can lead to non-specific uptake, particularly in the liver and kidneys. nih.govnih.gov Therefore, careful design of Cy5.5 azide conjugates is critical for achieving high target specificity in whole-animal imaging studies. nih.govnih.gov

Multi-color Imaging and Multiplexing Strategies

The unique spectral properties of Cyanine5 and the bioorthogonal reactivity of its azide derivative make it an invaluable tool for advanced multi-color and multiplexed imaging experiments. These strategies allow for the simultaneous visualization and analysis of multiple molecular species within a single biological sample, providing a more comprehensive understanding of complex systems.

Development of FRET Pairs Involving this compound

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules, a donor and an acceptor. ulab360.com The efficiency of this transfer is highly dependent on the distance between the two, making FRET a powerful tool for studying molecular interactions and conformational changes. ulab360.com Cyanine5 is frequently employed as the acceptor component in FRET pairs due to its favorable spectral characteristics.

The most popular and well-characterized FRET pair is Cyanine3 (Cy3) and Cyanine5 (Cy5), which has a Förster distance (the distance at which FRET efficiency is 50%) of approximately 5 to 6 nanometers. nih.govcaltech.eduresearchgate.net This pairing has been extensively used in studies of nucleic acids and proteins. caltech.eduresearchgate.net Researchers have also characterized other cyanine dye pairs, such as Cy3.5 and Cy5.5, for single-molecule FRET studies. nih.gov The development of FRET-based probes often involves covalently linking the donor and acceptor dyes. For instance, a ratiometric sensor for peroxynitrite was created by linking Cy3 and Cy5 through a reactive linker; the probe's FRET signal is disrupted upon reaction with the target molecule. rsc.orgnih.gov

The versatility of this compound lies in its ability to be conjugated to specific biomolecules via click chemistry, thereby positioning the FRET acceptor at a precise location. rsc.org This allows for the creation of custom FRET pairs to investigate specific biological questions. The choice of the donor fluorophore is critical and depends on spectral overlap with the Cyanine5 acceptor. ulab360.com

| FRET Donor | FRET Acceptor | Förster Distance (R₀) | Application Example |

|---|---|---|---|

| Cyanine3 (Cy3) | Cyanine5 (Cy5) | ~5.0 - 5.9 nm | Studying nucleic acid and nucleosome dynamics. nih.govresearchgate.netrsc.org |

| Cyanine3.5 (Cy3.5) | Cyanine5.5 (Cy5.5) | Not specified | Characterized for single-molecule FRET studies. nih.gov |

| Green Fluorescent Protein (GFP) | Cyanine3 (Cy3) | ~6.0 nm | Used as a reference for useful FRET pairs in cells. nih.gov |

| Cyanine3 (Cy3) | Tide Quencher™ 3 (TQ3) | Not specified | Development of dark-quenched FRET probes. ulab360.com |

| BODIPY | Rhodamine | Not specified | Construction of FRET-based fluorescent probes for detecting ions like Hg²⁺. nih.gov |

Orthogonal Labeling for Simultaneous Detection of Multiple Biomolecules

Orthogonal labeling strategies employ multiple, distinct bioorthogonal reactions that can proceed within the same biological system without interfering with one another. This enables the specific and simultaneous labeling of different molecular targets. This compound is a key reagent in this field, primarily through its participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". aatbio.comnih.gov

The two most common forms of this reaction are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comabpbiosciences.com In a typical multiplexing experiment, a cell or organism is treated with two or more metabolic precursors, each containing a different bioorthogonal functional group (e.g., an azide and a tetrazine). Subsequently, fluorescent probes with complementary reactive handles (e.g., Cyanine5 linked to an alkyne and another dye linked to a cyclooctene) are introduced, leading to the specific labeling of distinct biomolecule populations.

For example, researchers have combined azide-alkyne click chemistry with tetrazine ligation to achieve dual labeling. rsc.org In one study, azide groups were metabolically introduced onto the surface of human endothelial progenitor cells and subsequently labeled with a DBCO-functionalized Cyanine5 dye via copper-free click chemistry. nih.gov This method allows for the tracking of one cell population while leaving other bioorthogonal handles available for labeling different targets. This approach facilitates the simultaneous detection of multiple biomolecules, providing a more detailed snapshot of the cellular environment. nih.govlumiprobe.com

| Orthogonal Reaction | This compound's Reactive Partner | Key Feature | Application Example |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Requires a copper catalyst; highly efficient and specific. aatbio.com | Labeling of alkyne-modified peptides, oligonucleotides, and other biomolecules. aatbio.commedchemexpress.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctynes (e.g., DBCO, BCN) | Copper-free, ideal for live-cell imaging to avoid copper toxicity. medchemexpress.comabpbiosciences.com | Visualizing metabolically labeled glycoproteins on cell surfaces. nih.govresearchgate.net |

| Combined with Tetrazine Ligation | Alkyne or Cyclooctyne (B158145) | Allows for a second, independent labeling reaction alongside the azide-alkyne click reaction. | Simultaneous labeling of two different DNA strands with distinct fluorophores. rsc.org |

Quantitative Imaging and Spatiotemporal Analysis

Beyond qualitative visualization, this compound is instrumental in quantitative imaging techniques that measure the amount and distribution of molecules and track their movements over time. These methods provide critical data on molecular dynamics and organization within living systems.

Quantification of Molecular Densities and Spatial Distributions

Cyanine5 is recognized as one of the premier fluorophores for single-molecule localization microscopy (SMLM) techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). nih.gov SMLM methods overcome the diffraction limit of light to produce super-resolution images by temporally separating the fluorescence of individual molecules. nih.govacs.org By precisely localizing each molecule and counting the number of localizations in a given area, researchers can quantify molecular densities and analyze their spatial patterns with nanoscale precision. plos.org

In one study, a photoconvertible system where a Cy7 dye was converted to Cy5 upon laser irradiation was used for SMLM imaging of microtubules. acs.orgnih.gov This approach yielded an average localization precision of approximately 6.9 nm, enabling the detailed reconstruction of subcellular structures. acs.orgnih.gov Furthermore, multiplexed imaging allows for the analysis of the spatial relationships between different molecular species. For example, by labeling two different targeting peptides with distinct near-infrared dyes (one being a Cy5.5 derivative), their relative distribution and co-localization within tumor tissues were quantitatively assessed. nih.gov Advanced computational analysis pipelines can then be applied to these complex image datasets to extract quantitative spatial information, such as the proximity of different cell types to stromal borders in tumors. biorxiv.org

| Technique | Quantitative Metric | Research Finding/Application |

|---|---|---|

| Single-Molecule Localization Microscopy (SMLM/dSTORM) | Localization Precision | Achieved ~6.9 nm precision for imaging microtubules using a Cy7-to-Cy5 photoconversion strategy. acs.orgnih.gov |

| Multiplexed Fluorescence Microscopy | Spatial Co-localization Analysis | Quantified the spatial relationship and overlap between a pHLIP peptide and a cRGD peptide in tumor sections using Cy5.5 and IR800 dyes. nih.gov |

| Computational Image Analysis | Spatial Distribution Patterns | Developed pipelines to quantify biomarker expression relative to tissue structures, enabling analysis of tumor-stroma interactions. biorxiv.org |

| Statistical Point Pattern Analysis | Intensity Comparison Maps | Provides statistical maps to reveal significant differences in molecular densities between different biological samples. plos.org |

Tracking of Dynamic Changes in Biological Systems

Spatiotemporal analysis involves monitoring biological processes not only in space but also over time. nih.gov The far-red and near-infrared emission of Cyanine5-based probes is highly advantageous for dynamic imaging in live cells and whole organisms, as it minimizes autofluorescence and allows for deeper tissue penetration. lumiprobe.comnih.gov

This compound can be used to create probes for real-time, live-cell imaging. medchemexpress.com For instance, a novel Cy5-based fluorescent dye was developed to selectively accumulate in mitochondria, enabling the real-time monitoring of mitochondrial dynamics in living cells and even facilitating noninvasive in vivo brain imaging due to its ability to cross the blood-brain barrier. nih.gov Such tools are crucial for understanding the flow of biological processes, from organelle movement to cellular migration. nih.govnih.gov

In preclinical research, dynamic fluorescence imaging with Cy5.5-labeled probes has been used to quantify pharmacokinetics in vivo. nih.gov By capturing a time-series of images following the injection of a Cy5.5-labeled tumor-targeting peptide in mice, researchers could apply kinetic models to determine parameters like the probe's binding potential in the tumor over a 60-minute period. nih.gov This provides quantitative data on how a probe interacts with its target in a living system over time, which is essential for the development of targeted therapies and diagnostics.

| Dynamic Process Tracked | Imaging Modality | Timescale | Biological Context |

|---|---|---|---|

| Mitochondrial Dynamics | Live-Cell Fluorescence Microscopy / In Vivo Brain Imaging | Real-time | Monitoring mitochondrial movement and function in cultured cells and in the brains of living animals. nih.gov |

| Probe Pharmacokinetics | Dynamic In Vivo Fluorescence Imaging | Minutes to hours (e.g., 60-minute scan) | Quantifying the binding potential of a Cy5.5-labeled peptide in a mouse tumor model. nih.gov |

| Cellular Motion | Time-Lapsed Fluorescence Microscopy | Sub-second to hours | Tracking the movement of labeled Paramecium individuals. nih.gov |

| Neurochemical Release | Microfabricated Probe Sampling | Seconds (e.g., 15-second rise times) | Monitoring dynamic chemical changes in the brains of live rats. nih.gov |

Development of Specialized Molecular Probes and Biosensors Based on Cyanine5 Azide

Activatable and Fluorogenic Probes

Activatable probes, also known as "turn-on" or fluorogenic probes, are engineered to exist in a non-fluorescent or quenched state, transitioning to a highly fluorescent state only upon interaction with their specific target analyte. This mechanism provides a significant advantage for biological imaging by minimizing background fluorescence from unbound probes, thereby enhancing the signal-to-noise ratio. Cyanine5 is frequently employed in these systems due to its favorable photophysical properties, including high extinction coefficient, good quantum yield, and emission in the far-red region of the spectrum, which reduces autofluorescence from biological samples.

A predominant turn-on mechanism involving the Cyanine5 fluorophore is Förster Resonance Energy Transfer (FRET). In a typical FRET-based probe, a Cyanine5 dye is paired with a suitable quencher molecule. The two are held in close proximity by a linker that is designed to be selectively cleaved by a specific analyte, often an enzyme.

FRET-Based Activation: In the intact probe, the energy absorbed by the Cyanine5 fluorophore is non-radiatively transferred to the nearby quencher, resulting in minimal fluorescence emission.

Analyte-Induced Cleavage: Upon interaction with the target analyte (e.g., a specific protease), the linker is cleaved. This cleavage causes the separation of the Cyanine5 dye from the quencher.

Fluorescence Restoration: Once separated, the FRET process is disrupted, and the Cyanine5 dye can once again emit its characteristic fluorescence upon excitation, signaling the presence and activity of the target analyte.

Cyanine5 azide (B81097) is instrumental in the synthesis of these probes, as its azide group provides a chemical handle for covalent attachment to alkyne-modified peptide linkers via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This allows for precise positioning of the fluorophore within the probe's architecture.

Another strategy for creating fluorogenic probes involves directly modifying the fluorophore with a function that quenches its fluorescence. The azide group itself can serve as a fluorescence quencher for certain fluorophores. The conversion of the azide into a triazole ring through a click reaction can abolish this quenching effect and "turn on" the fluorescence.

While the azide group in Cyanine5 azide is primarily utilized as a versatile handle for click chemistry conjugation rather than for direct quenching of the cyanine (B1664457) core, the principle of azide-masking is a key strategy in probe development. In these systems, the non- or weakly fluorescent azide-containing reporter molecule reacts with an alkyne-tagged target to form a highly fluorescent triazole product nih.gov. This transformation alters the electronic properties of the fluorophore, restoring its emission nih.gov. This concept is particularly valuable for applications where washing away unbound probes is not feasible nih.govnih.gov.

| Mechanism | Description | Role of this compound |

| FRET | Energy transfer from a donor (e.g., Cyanine5) to an acceptor (quencher) in close proximity. Cleavage of a linker separating them restores fluorescence. | Used via click chemistry to conjugate the Cyanine5 fluorophore to the cleavable linker. |

| Azide-Masking | An azide group attached to a fluorophore quenches its emission. Conversion of the azide to a triazole via click chemistry restores fluorescence. | Serves as the azide-containing fluorophore that can be "turned on" upon reaction. |

Chemo- and Biosensors for Specific Targets

The Cyanine5 scaffold has been adapted to create a variety of chemo- and biosensors designed to detect specific ions and monitor enzymatic activity. These sensors leverage chemical reactions that directly modulate the photophysical properties of the cyanine dye.

Probes based on the Cyanine5 (Cy5) structure have been developed for the sensitive and selective detection of cyanide ions (CN⁻). These probes function as "turn-off" or chemodosimeter sensors, where the interaction with the target ion leads to a loss of fluorescence mdpi.com.

The detection mechanism is based on the nucleophilic addition of the cyanide ion to the polymethine bridge of the Cy5 dye. This reaction disrupts the π-conjugated system that is responsible for the dye's color and intense fluorescence, leading to a visible color change from cyan to colorless and a complete quenching of fluorescence emission mdpi.com.

Research has demonstrated a sulfo-cyanine dye that exhibits high selectivity for CN⁻ over other anions. The interaction was confirmed through spectrophotometric, spectrofluorimetric, and NMR titration studies, which supported the mechanism of nucleophilic addition to an iminium carbon of the dye mdpi.com. This sensing platform provides both a qualitative, naked-eye detection method and a quantitative analysis through spectroscopy, with very low detection limits reported mdpi.com.

| Probe | Target Ion | Mechanism | Response | Detection Limit (LOD) |

| Sulfo-Cyanine Dye (Cy5-based) | Cyanide (CN⁻) | Nucleophilic addition to the polymethine bridge, disrupting conjugation. | Colorimetric (cyan to colorless) and Fluorescence Quenching ("Turn-Off"). | 0.45 µM mdpi.com |

This compound is a critical component in the construction of probes for monitoring the activity of enzymes, particularly proteases, which are involved in numerous physiological and pathological processes. A key target is caspase-3, an executioner enzyme in the apoptotic cascade nih.govresearchgate.net.

These probes are typically FRET-based and consist of a peptide sequence specifically recognized and cleaved by the target enzyme. For caspase-3, the recognition sequence is commonly Asp-Glu-Val-Asp (DEVD) researchgate.net. The Cyanine5 fluorophore is attached to one end of the peptide, and a quencher is attached to the other. This compound is used to conjugate the dye to the peptide backbone, often modified with an alkyne group for a click reaction.

In the absence of active caspase-3, the probe remains intact, and the fluorescence of Cy5 is quenched. When active caspase-3 is present, it cleaves the DEVD sequence, releasing the Cy5 fluorophore from the quencher's proximity. This separation leads to a "turn-on" fluorescent signal, the intensity of which is proportional to the enzymatic activity. This approach allows for the dynamic monitoring of caspase-3 activity in living cells and tissues nih.gov.

| Probe Type | Target Enzyme | Recognition Sequence | Mechanism | Role of this compound |

| FRET-based Peptide Probe | Caspase-3 | Ac-DEVD-AMC | Cleavage of peptide linker separates Cy5 from a quencher. | Covalently attaches Cy5 fluorophore to the DEVD peptide linker via click chemistry. |

| FRET-based Peptide Probe | General Proteases | Enzyme-specific peptide | Cleavage of peptide linker separates Cy5 from a quencher. | Covalently attaches Cy5 fluorophore to the peptide linker via click chemistry. |

Receptor-Targeted Probes for Biological Study

This compound is widely used to create fluorescent probes that target specific cellular receptors. This strategy enables the visualization, quantification, and tracking of receptors in vitro and in vivo, providing valuable insights into their roles in health and disease. The process involves conjugating this compound to a high-affinity ligand for the receptor of interest.

The click chemistry reaction enabled by this compound is highly efficient and bioorthogonal, meaning it does not interfere with biological processes. This allows for the precise attachment of the Cy5 dye to various targeting moieties, including small molecules, peptides, and antibodies, that have been functionalized with an alkyne group nih.gov.

An example is the development of a clickable, covalent affinity-based probe for the human adenosine (B11128) A₃ receptor (hA₃AR), a G protein-coupled receptor involved in inflammation and cancer. In this work, an alkyne-modified ligand was synthesized and then "clicked" to sulfo-Cyanine5-azide. The resulting fluorescent probe allowed for the specific detection of the hA₃AR in various assays, including SDS-PAGE and flow cytometry on cells endogenously expressing the receptor.

Similarly, dual-targeting probes using Cy3 and Cy5 have been developed to detect HER1/HER2 receptor expression to facilitate the diagnostic imaging of cancer cells. These receptor-targeted probes are powerful tools for studying receptor biology, validating drug targets, and developing new diagnostic agents.

| Targeting Moiety | Target Receptor | Application | Role of this compound |

| Alkyne-modified antagonist | Human Adenosine A₃ Receptor (hA₃AR) | Detection of receptor expression via SDS-PAGE and flow cytometry. | Conjugated to the antagonist via a copper-catalyzed click reaction to create the fluorescent probe. |

| DIBA-alkyne | M2 Muscarinic Acetylcholine Receptor (M₂R) | High-affinity fluorescent labeling for receptor-ligand binding assays. | Assembled with DIBA-alkyne to create the fluorescent antagonist DIBA-Cy5 nih.gov. |

| Aftinib (AFTN) | HER1/HER2 Receptors | Dual-targeting diagnostic imaging of cancer cells. | Used to create Cy5-AFTN probes for in vivo imaging. |

Peptide-Conjugated this compound for Receptor Binding Studies

The conjugation of this compound to specific peptides has emerged as a powerful strategy for studying receptor distribution, dynamics, and binding kinetics. Peptides offer high specificity for their target receptors, and when labeled with a bright and photostable fluorophore like Cyanine5, they allow for direct visualization and analysis of these interactions in various biological systems.

One prominent application is in the study of nicotinic acetylcholine receptors (nAChRs). Researchers have successfully synthesized Cy5-labeled α-conotoxin RgIA (Cy5-RgIA) to visualize α9α10 nAChRs. nih.gov In this work, Cy5-azide was used as a control, and the resulting peptide-dye conjugate was used to label nAChRs on mouse macrophage cell lines, resulting in bright and punctate labeling of the cell membrane and vesicular structures. nih.gov This approach demonstrates the utility of Cy5-peptide conjugates as fluorescent probes for receptor mapping.

Another study utilized this compound in a proximity-driven labeling strategy to study integrin αvβ3. nih.gov A peptide ligand for the integrin was conjugated to a photocatalyst, which, upon activation, enabled an aryl azide probe to react with the local environment. The resulting labeled region was then visualized by attaching a Cy5 azide reagent via copper-catalyzed click chemistry. nih.gov The strong overlap between the Cy5 signal and the signal from an integrin αvβ3 antibody confirmed that the labeling occurred in close proximity to the target receptor, validating the specific engagement of the peptide conjugate. nih.gov

Furthermore, peptide conjugates incorporating near-infrared fluorescent dyes like sulfo-Cy5 have been developed to target the epidermal growth factor receptor (EGFR). researchgate.net A hexapeptide sequence was conjugated to the dye, and the resulting probe was used to determine an apparent dissociation constant (Kd) of approximately 10 nM in EGFR-expressing cell lines. researchgate.net Such quantitative binding data is crucial for understanding receptor-ligand interactions. Similarly, multivalent peptide conjugates, such as Cy5-RAFT-c(-RGDfK-)4, have been created to target integrin αvβ3, which is highly expressed during tumor angiogenesis. nih.gov In vivo studies with this probe in mice bearing tumors showed that the conjugate accumulated maximally in the tumor within an hour of injection and could be detected for over 20 hours, demonstrating its effectiveness for in vivo receptor imaging. nih.gov